(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride

Description

Molecular Architecture and Isomerism

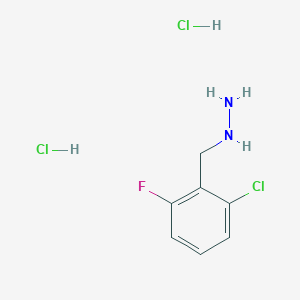

The molecular architecture of (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride is characterized by a benzyl hydrazine core structure bearing halogen substituents at specific positions on the aromatic ring. The compound possesses the molecular formula C7H10Cl3FN2 with a molecular weight of 247.5 grams per mole, distinguishing it from its monohydrochloride counterpart which has the formula C7H9Cl2FN2 and molecular weight of 211.06 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is (2-chloro-6-fluorophenyl)methylhydrazine;dihydrochloride, reflecting its systematic nomenclature based on the substitution pattern.

The structural framework consists of a benzene ring substituted with chlorine at the 2-position and fluorine at the 6-position, connected to a methylhydrazine moiety through a methylene bridge. This substitution pattern creates a unique electronic environment that influences the compound's reactivity and binding properties. The presence of two different halogen atoms introduces asymmetry in the molecular structure, though no classical stereoisomerism occurs due to the absence of chiral centers. However, the compound can exhibit conformational isomerism related to the rotation around the benzylic carbon-nitrogen bond connecting the aromatic ring to the hydrazine functionality.

The dihydrochloride salt formation significantly impacts the molecular architecture by protonating the hydrazine nitrogen atoms, creating a more rigid structure with enhanced water solubility. This salt formation represents a crucial aspect of the compound's structural identity, as it affects both the electronic distribution and the intermolecular interactions. The Standard InChI Key IGZQPEVQJOUSKG-UHFFFAOYSA-N provides a unique identifier for the compound's connectivity, while the Simplified Molecular Input Line Entry System representation C1=CC(=C(C(=C1)Cl)CNN)F.Cl.Cl accurately describes the molecular structure including the salt components.

Crystallographic Analysis

The crystallographic analysis of this compound reveals important insights into its solid-state structure and packing arrangements. While specific single-crystal X-ray diffraction data for this exact compound was not extensively detailed in the available literature, related halogenated benzyl hydrazine derivatives provide valuable structural context. The compound crystallizes as a stable dihydrochloride salt, with the chloride anions playing crucial roles in stabilizing the crystal lattice through hydrogen bonding interactions with the protonated hydrazine moieties.

The crystal structure is expected to exhibit intermolecular hydrogen bonding patterns typical of hydrazine salts, where the positively charged nitrogen atoms interact with chloride anions and potentially with neighboring molecules through nitrogen-hydrogen to chlorine contacts. The presence of both chlorine and fluorine substituents on the benzene ring introduces additional opportunities for halogen bonding interactions, which can contribute to the overall crystal stability and influence the packing efficiency.

Temperature-dependent crystallographic studies of similar compounds suggest that the crystal structure remains stable under normal laboratory conditions, with the dihydrochloride salt form providing enhanced thermal stability compared to the free base. The molecular packing is likely influenced by the balance between electrostatic interactions from the salt formation and van der Waals forces between the aromatic and aliphatic portions of the molecule. The crystallographic parameters, including unit cell dimensions and space group symmetry, would be crucial for understanding the precise three-dimensional arrangement of molecules within the crystal lattice.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals the distinct chemical environments of the various hydrogen and carbon atoms within the molecule, with the aromatic protons appearing in the characteristic downfield region due to the deshielding effects of the benzene ring.

The proton nuclear magnetic resonance spectrum is expected to show multipicity patterns consistent with the substitution pattern on the benzene ring, where the three aromatic protons exhibit coupling patterns influenced by the chlorine and fluorine substituents. The benzylic methylene protons appear as a distinctive singlet or multiplet depending on the coupling with the adjacent nitrogen, while the hydrazine protons may exhibit complex splitting patterns due to nitrogen quadrupolar effects and exchange phenomena in the dihydrochloride salt form.

Infrared spectroscopy provides valuable information about the functional groups present in the compound, with characteristic absorption bands for the nitrogen-hydrogen stretches of the protonated hydrazine moiety appearing in the range typical of ammonium salts. The aromatic carbon-hydrogen stretches, carbon-carbon aromatic stretches, and the characteristic fingerprint region absorptions help confirm the structural identity and purity of the compound. The presence of chloride anions may also contribute to specific spectroscopic features in the far-infrared region.

Mass spectrometry analysis confirms the molecular composition and fragmentation patterns of this compound, with the molecular ion peak appearing at mass-to-charge ratio 247.5 for the intact dihydrochloride salt. The fragmentation pattern typically shows loss of hydrochloric acid molecules and the formation of characteristic fragment ions corresponding to the halogenated benzyl cation and hydrazine-related fragments. Electrospray ionization techniques are particularly suitable for analyzing this compound due to its ionic nature in the dihydrochloride form.

Computational Modeling (Density Functional Theory, Molecular Dynamics Simulations)

Computational modeling approaches provide detailed insights into the electronic structure, conformational preferences, and dynamic behavior of this compound. Density functional theory calculations enable the optimization of molecular geometry and the prediction of electronic properties, including frontier molecular orbital energies, charge distributions, and electrostatic potential surfaces. These calculations are particularly valuable for understanding the effects of the chlorine and fluorine substituents on the electronic properties of the aromatic ring and their influence on the hydrazine functionality.

The computational analysis reveals the preferred conformational states of the molecule, with particular attention to the rotation around the benzylic carbon-nitrogen bond and the orientation of the hydrazine moiety relative to the aromatic plane. Density functional theory studies using appropriate basis sets and exchange-correlation functionals provide accurate predictions of bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data when available.

Molecular dynamics simulations offer insights into the dynamic behavior of the compound in various environments, including solution phase and solid state. These simulations can predict the conformational flexibility, intermolecular interactions, and solvation properties that are crucial for understanding the compound's behavior in different chemical environments. The simulations are particularly valuable for studying the effects of the dihydrochloride salt formation on the molecular dynamics and the stability of different conformational states.

The computational results also provide predictions for spectroscopic properties, including vibrational frequencies for comparison with infrared spectroscopy data and chemical shifts for nuclear magnetic resonance spectroscopy. These calculations help validate experimental observations and provide additional insights into the relationship between molecular structure and spectroscopic properties. The combination of static density functional theory calculations and dynamic molecular dynamics simulations creates a comprehensive computational framework for understanding the structural and dynamical properties of this compound.

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2.2ClH/c8-6-2-1-3-7(9)5(6)4-11-10;;/h1-3,11H,4,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZQPEVQJOUSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CNN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution of (2-Chloro-6-fluorobenzyl) Chloride with Hydrazine Hydrate

The primary and most documented synthetic route involves the nucleophilic substitution reaction of (2-chloro-6-fluorobenzyl) chloride with hydrazine hydrate. This method is widely used due to its straightforwardness and relatively high yield.

- Reactants: (2-Chloro-6-fluorobenzyl) chloride and hydrazine hydrate.

- Solvent: Ethanol or methanol is commonly employed for dissolving reactants.

- Conditions: Reflux under controlled temperature to promote complete substitution.

- Reaction: The nucleophilic nitrogen of hydrazine attacks the benzyl chloride carbon, displacing the chloride ion and forming (2-chloro-6-fluorobenzyl)hydrazine.

- Salt Formation: The free base is then treated with hydrochloric acid to precipitate the dihydrochloride salt, improving stability and ease of handling.

$$

\text{(2-Chloro-6-fluorobenzyl) chloride} + \text{Hydrazine hydrate} \xrightarrow[\text{Reflux}]{\text{EtOH/MeOH}} \text{(2-Chloro-6-fluorobenzyl)hydrazine} \xrightarrow[\text{HCl}]{\text{acidification}} \text{Dihydrochloride salt}

$$

| Parameter | Typical Range/Value |

|---|---|

| Temperature | Reflux temperature (~78–85°C) |

| Solvent | Ethanol or methanol |

| Hydrazine hydrate excess | Stoichiometric to slight excess (1.1–2.0 equiv.) |

| Reaction Time | Several hours (typically 4–8 h) |

| pH during salt formation | Acidic (HCl addition to precipitate dihydrochloride) |

Purification: Recrystallization from suitable solvents or chromatographic methods are used to purify the product. Characterization includes NMR and mass spectrometry to confirm structure and purity.

Related Synthetic Routes and Analogous Preparations

While direct literature on (2-chloro-6-fluorobenzyl)hydrazine dihydrochloride is limited, analogous compounds such as (2-bromo-5-chlorobenzyl)hydrazine dihydrochloride are prepared via similar nucleophilic substitution pathways, offering insight into optimization and reaction conditions.

- Diazotization and Reduction: Some hydrazine derivatives involve diazotization of halogenated benzyl amines followed by reduction; however, this method is less common for this compound due to harsher conditions and lower yields.

- Influence of Reaction Conditions: Control of temperature (0–5°C for diazotization), pH (3–4 during hydrazine formation), and stoichiometry (excess hydrazine) significantly affect yield and purity in analogous systems.

Notes on Alternative Synthetic Strategies

- Hydrazine Hydrate as a Dechlorinating Agent: In related pyridine derivatives, hydrazine hydrate has been used for selective dechlorination under mild conditions, indicating its versatility in hydrazine chemistry.

- Chlorination and Directed Dechlorination: For compounds related to chlorinated aromatic systems, stepwise chlorination followed by selective dechlorination using hydrazine hydrate has been reported, suggesting potential synthetic flexibility.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR are used to confirm the hydrazine moiety and the positions of chlorine and fluorine substituents on the benzyl ring.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode confirms molecular weight and purity.

- X-Ray Diffraction (XRD): Crystallographic studies validate the salt form and hydrogen bonding in the dihydrochloride.

- Purity Assessment: Chromatographic techniques (HPLC, TLC) ensure removal of unreacted starting materials and side products.

Summary Table of Preparation Method

| Step | Details | Notes |

|---|---|---|

| Starting Material | (2-Chloro-6-fluorobenzyl) chloride | Commercially available or synthesized |

| Nucleophile | Hydrazine hydrate | Used in slight excess |

| Solvent | Ethanol or methanol | Facilitates reflux and solubility |

| Reaction Conditions | Reflux for 4–8 hours | Ensures complete substitution |

| Workup | Acidification with HCl | Precipitates dihydrochloride salt |

| Purification | Recrystallization or chromatography | Achieves high purity |

| Characterization | NMR, MS, XRD | Confirms structure and purity |

Research Findings and Practical Considerations

- The nucleophilic substitution method is favored due to its simplicity, reproducibility, and scalability.

- Control of reaction parameters such as temperature, solvent choice, and hydrazine stoichiometry directly influences yield and purity.

- The dihydrochloride salt form enhances compound stability, facilitating storage and handling.

- Safety precautions are critical due to the toxicity and irritant nature of hydrazine derivatives and hydrochloric acid.

Chemical Reactions Analysis

(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Organic Synthesis

(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride is widely used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles.

- Oxidation and Reduction : It can undergo oxidation with agents like hydrogen peroxide and reduction with sodium borohydride, facilitating the synthesis of complex molecules .

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Antitumor Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been shown to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells.

- HIV Inhibition : Related compounds have demonstrated significant activity against HIV-1, suggesting that this compound could be modified to enhance antiviral properties.

Biochemical Assays

The compound is employed in biochemical assays to study enzyme interactions. Its hydrazine moiety can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or activation of specific biochemical pathways .

Case Study 1: Antitumor Properties

Research conducted on similar hydrazine derivatives revealed their ability to induce apoptosis in various cancer cell lines. These studies highlighted the importance of structural modifications in enhancing biological activity. The presence of fluorine and chlorine atoms was noted to improve lipophilicity and bioavailability, which are crucial for effective drug design.

Case Study 2: HIV Inhibition

Investigations into related compounds showed promising results against HIV-1, with some derivatives achieving picomolar potency. This suggests that this compound could be a valuable scaffold for developing new antiviral agents.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

To contextualize the properties and applications of (2-chloro-6-fluorobenzyl)hydrazine dihydrochloride, we compare it with structurally related hydrazine derivatives. Key compounds include:

Structural Analogues with Halogen Substitutions

Key Observations :

- Halogen Effects : The Cl/F combination in the target compound introduces both steric bulk and electron-withdrawing effects, enhancing electrophilic reactivity compared to purely fluorinated analogues like (2-fluorobenzyl)hydrazine hydrochloride . Brominated analogues (e.g., 2-bromo-6-fluorophenyl derivatives) exhibit higher reactivity due to bromine’s polarizability, but they are less stable under harsh conditions .

- Stoichiometry: The dihydrochloride form (two HCl molecules per hydrazine) increases water solubility and acidity compared to monohydrochloride derivatives, making it more suitable for reactions requiring protonated intermediates .

Aliphatic and Aromatic Hydrazine Dihydrochlorides

Key Observations :

- Aromatic vs. Aliphatic : Aromatic derivatives (e.g., phenethyl or methoxybenzyl) exhibit greater stability due to resonance stabilization, whereas aliphatic derivatives like (2-ethylbutyl)hydrazine dihydrochloride are prone to decomposition under oxidative conditions .

- Functional Group Influence : The methoxy group in (4-methoxybenzyl)hydrazine dihydrochloride enhances solubility in organic solvents like DMSO, but its electron-donating nature reduces electrophilicity compared to the electron-withdrawing Cl/F groups in the target compound .

Biological Activity

(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound features a hydrazine moiety attached to a chlorinated and fluorinated benzyl group. Its molecular structure can be represented as follows:

- Molecular Formula : CHClF N·2HCl

- Molecular Weight : Approximately 211.06 g/mol

The presence of both chlorine and fluorine atoms on the benzyl group is significant, as these substituents can influence the compound's reactivity and biological activity.

The primary mechanism of action for this compound involves its interaction with biological molecules through its hydrazine functional group. This moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Such interactions can disrupt various biological pathways, making the compound a candidate for developing enzyme inhibitors.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds or derivatives, providing insights into the potential applications of this compound:

- Inhibition of HIV-1 : Related compounds have shown significant activity against HIV-1, with some derivatives achieving picomolar potency. This suggests that modifications to the benzyl group can enhance antiviral activity .

- Cytotoxicity Studies : In vitro studies using cell lines have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazones, which share structural characteristics with hydrazines, have been shown to inhibit ribonucleotide reductase and induce apoptosis in cancer cells .

- Pharmacophore Development : Research into similar compounds has led to the development of pharmacophore models that predict the activity of new derivatives based on structural features essential for biological efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 2-Chloro-6-fluorobenzyl chloride | Moderate reactivity | Chlorine atom present |

| 2-Chloro-6-fluorobenzylamine | Potential enzyme inhibitor | Amino group enhances nucleophilicity |

| 2-Chloro-6-fluorobenzaldehyde | Antimicrobial properties | Aldehyde functionality |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.